molecular formula C11H11N3O B8589277 N-(1H-pyrrolo[3,2-c]pyridin-4-yl)cyclopropanecarboxamide

N-(1H-pyrrolo[3,2-c]pyridin-4-yl)cyclopropanecarboxamide

Cat. No. B8589277
M. Wt: 201.22 g/mol
InChI Key: AIBUUDCQFOJZDO-UHFFFAOYSA-N
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Patent
US08980911B2

Procedure details

To a stirred solution of benzyl 4-amino-1H-pyrrolo[3,2-c]pyridine-1-carboxylate (1 g, 3.5 mmol) in tetrahydrofuran was added triethylamine (1 mL, 7 mmol). The mixture was cooled to −10° C. and cyclopropanecarbonyl chloride (0.53 mL, 5.3 mmol) was added drop wise. The reaction mixture was stirred at room temperature for 1 hour, followed by concentration under vacuum to remove tetrahydrofuran. The residue was dissolved in ethyl acetate and organic layer was washed with water, dried over anhydrous sodium sulfate and concentrated to give the crude mixture of benzyl 4-[bis(cyclopropylcarbonyl)amino]-1H-pyrrolo[3,2-c]pyridine-1-carboxylate and benzyl 4-[(cyclopropylcarbonyl)amino]-1H-pyrrolo[3,2-c]pyridine-1-carboxylate. The mixture was treated with a saturated potassium carbonate solution in methanol and stirred at room temperature followed by removal of methanol under vacuum at the same temperature. The residue was treated drop wise with saturated aqueous sodium bicarbonate solution and the precipitated solid was filtered, washed with water and dried to yield N-(1H-pyrrolo[3,2-c]pyridin-4-yl)cyclopropanecarboxamide (0.5 g, 69%) as a pale yellow solid.
Name
benzyl 4-amino-1H-pyrrolo[3,2-c]pyridine-1-carboxylate
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0.53 mL
Type
reactant
Reaction Step Two
Name
benzyl 4-[bis(cyclopropylcarbonyl)amino]-1H-pyrrolo[3,2-c]pyridine-1-carboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
benzyl 4-[(cyclopropylcarbonyl)amino]-1H-pyrrolo[3,2-c]pyridine-1-carboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
NC1C2C=CN(C(OCC3C=CC=CC=3)=O)C=2C=CN=1.C(N(CC)CC)C.C1(C(Cl)=O)CC1.[CH:34]1([C:37]([N:39](C(C2CC2)=O)[C:40]2[C:45]3[CH:46]=[CH:47][N:48](C(OCC4C=CC=CC=4)=O)[C:44]=3[CH:43]=[CH:42][N:41]=2)=[O:38])[CH2:36][CH2:35]1.C1(C(NC2C3C=CN(C(OCC4C=CC=CC=4)=O)C=3C=CN=2)=O)CC1.C(=O)([O-])[O-].[K+].[K+]>O1CCCC1.CO>[NH:48]1[C:44]2[CH:43]=[CH:42][N:41]=[C:40]([NH:39][C:37]([CH:34]3[CH2:35][CH2:36]3)=[O:38])[C:45]=2[CH:46]=[CH:47]1 |f:5.6.7|

Inputs

Step One
Name
benzyl 4-amino-1H-pyrrolo[3,2-c]pyridine-1-carboxylate
Quantity
1 g
Type
reactant
Smiles
NC1=NC=CC2=C1C=CN2C(=O)OCC2=CC=CC=C2
Name
Quantity
1 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0.53 mL
Type
reactant
Smiles
C1(CC1)C(=O)Cl
Step Three
Name
benzyl 4-[bis(cyclopropylcarbonyl)amino]-1H-pyrrolo[3,2-c]pyridine-1-carboxylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CC1)C(=O)N(C1=NC=CC2=C1C=CN2C(=O)OCC2=CC=CC=C2)C(=O)C2CC2
Name
benzyl 4-[(cyclopropylcarbonyl)amino]-1H-pyrrolo[3,2-c]pyridine-1-carboxylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CC1)C(=O)NC1=NC=CC2=C1C=CN2C(=O)OCC2=CC=CC=C2
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-10 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
followed by concentration under vacuum
CUSTOM
Type
CUSTOM
Details
to remove tetrahydrofuran
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in ethyl acetate
WASH
Type
WASH
Details
organic layer was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give the crude
STIRRING
Type
STIRRING
Details
stirred at room temperature
CUSTOM
Type
CUSTOM
Details
followed by removal of methanol under vacuum at the same temperature
ADDITION
Type
ADDITION
Details
The residue was treated drop wise with saturated aqueous sodium bicarbonate solution
FILTRATION
Type
FILTRATION
Details
the precipitated solid was filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
N1C=CC=2C(=NC=CC21)NC(=O)C2CC2
Measurements
Type Value Analysis
AMOUNT: MASS 0.5 g
YIELD: PERCENTYIELD 69%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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